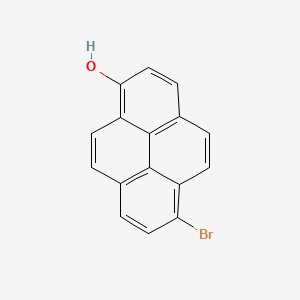

6-Bromopyren-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromopyren-1-ol” is a chemical compound with the molecular formula C16H9BrO . It has a molecular weight of 297.15 g/mol . This compound is significant in synthetic chemistry, materials science, and environmental studies .

Synthesis Analysis

The synthesis of “6-Bromopyren-1-ol” involves a variety of indirect methods. These methods involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

Molecular Structure Analysis

The molecular structure of “6-Bromopyren-1-ol” is determined by its molecular formula, C16H9BrO . The distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Physical And Chemical Properties Analysis

“6-Bromopyren-1-ol” has a molecular weight of 297.15 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Bromopyrenes, including 6-Bromopyren-1-ol, are significant in synthetic chemistry. They serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

Materials Science

In the field of materials science, bromopyrenes are of great interest. Their unique properties can be leveraged in the development of new materials .

Environmental Studies

Bromopyrenes are also relevant in environmental studies. They can be used in research related to pollution, as pyrene and its derivatives are common pollutants in the environment .

Photophysical Properties

The study of the photophysical properties of bromopyrenes can be another application. Understanding these properties can lead to various applications in fields like optoelectronics .

Development of New Functionalisation Strategies

The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility . Bromo-substituted precursors like 6-Bromopyren-1-ol can allow for diverse functionalisation strategies .

Advancing Synthesis Strategies

Research on bromopyrenes can contribute to advancing the synthesis strategies of pyrene derivatives . This can unlock new possibilities for their utilisation in various fields .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrene derivatives, which include 6-bromopyren-1-ol, are known to be valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Mode of Action

Bromo-substituted precursors like 6-bromopyren-1-ol serve as vital intermediates in synthetic routes . The presence of the bromo group can activate certain positions on the pyrene ring, influencing the compound’s interaction with its targets .

Biochemical Pathways

The strategic functionalisation of pyrene at non-k region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

Result of Action

The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

Eigenschaften

IUPAC Name |

6-bromopyren-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 |

Source

|

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114562-65-1 |

Source

|

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)